Cas no 710976-87-7 (2-methyl-2-propanyl 4-[(2,2-dimethylpropyl)amino]-1-piperidinecar Boxylate)
2-methyl-2-propanyl 4-[(2,2-dimethylpropyl)amino]-1-piperidinecar Boxylate Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-2-propanyl 4-[(2,2-dimethylpropyl)amino]-1-piperidinecar boxylate
- AC1Q40M6
- AC1MBVET
- AG-C-18974
- CTK6I4267
- 4-methylcarbamoyl-piperidine-1-carboxylic acid tert-butyl ester
- 1,1-dimethylethyl 4-[(2,2-dimethylpropyl)amino]piperidine-1-carboxylate
- SureCN1245452
- tert-butyl 4-(neopentylamino)piperidine-1-carboxylate
- 1-Boc-4-(neopentylamino)piperidine
- tert-Butyl4-(neopentylamino)piperidine-1-carboxylate
- AKOS010415337
- KS-5840
- 710976-87-7
- SCHEMBL5995659
- tert-butyl 4-(2,2-dimethylpropylamino)piperidine-1-carboxylate
- PJNMRNNWNFOFKB-UHFFFAOYSA-N
- 2-methyl-2-propanyl 4-[(2,2-dimethylpropyl)amino]-1-piperidinecar Boxylate
-
- MDL: MFCD13216304
- Inchi: 1S/C15H30N2O2/c1-14(2,3)11-16-12-7-9-17(10-8-12)13(18)19-15(4,5)6/h12,16H,7-11H2,1-6H3
- InChI Key: PJNMRNNWNFOFKB-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC(CC1)NCC(C)(C)C)=O
Computed Properties
- Exact Mass: 270.231
- Monoisotopic Mass: 270.231
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6A^2
- XLogP3: 3
2-methyl-2-propanyl 4-[(2,2-dimethylpropyl)amino]-1-piperidinecar Boxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 063375-1g |
tert-Butyl 4-(neopentylamino)piperidine-1-carboxylate |
710976-87-7 | 95% | 1g |
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| Chemenu | CM317523-1g |
tert-Butyl 4-(neopentylamino)piperidine-1-carboxylate |
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| Chemenu | CM317523-1g |
tert-Butyl 4-(neopentylamino)piperidine-1-carboxylate |
710976-87-7 | 95% | 1g |
$346 | 2022-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650949-1g |
Tert-butyl 4-(neopentylamino)piperidine-1-carboxylate |
710976-87-7 | 98% | 1g |
¥4204.00 | 2024-05-02 | |
| Crysdot LLC | CD11068738-1g |
tert-Butyl 4-(neopentylamino)piperidine-1-carboxylate |
710976-87-7 | 95+% | 1g |
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2-methyl-2-propanyl 4-[(2,2-dimethylpropyl)amino]-1-piperidinecar Boxylate Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 2-methyl-2-propanyl 4-[(2,2-dimethylpropyl)amino]-1-piperidinecar Boxylate
Introduction to 2-methyl-2-propanyl 4-[(2,2-dimethylpropyl)amino]-1-piperidinecarboxylate (CAS No. 710976-87-7) and Its Applications in Modern Chemical Biology
2-methyl-2-propanyl 4-[(2,2-dimethylpropyl)amino]-1-piperidinecarboxylate, identified by its CAS number 710976-87-7, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This piperidine derivative exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and molecular pharmacology. The compound's molecular architecture, featuring a substituted piperidine core and alkylamino functional groups, positions it as a versatile scaffold for developing novel bioactive molecules.
The chemical structure of this compound consists of a piperidine ring substituted at the 4-position with an N-substituent derived from (2,2-dimethylpropyl)amine, while the 1-position is carboxylated and further modified with a tert-butyl group (methyl-2-propanyl). This specific arrangement imparts distinct physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical factors in pharmaceutical development. The presence of multiple alkyl groups enhances the compound's ability to interact with biological targets, making it a promising candidate for further exploration.
In recent years, there has been growing interest in piperidine derivatives due to their role as key motifs in many biologically active compounds. Studies have demonstrated that piperidine scaffolds can modulate various biological pathways, including enzyme inhibition and receptor binding. The N-substituted piperidine moiety, in particular, has been extensively studied for its potential in central nervous system (CNS) drug development. The compound under discussion incorporates this motif alongside bulky alkyl groups, which may enhance its binding affinity and selectivity toward specific targets.
One of the most compelling aspects of 2-methyl-2-propanyl 4-[(2,2-dimethylpropyl)amino]-1-piperidinecarboxylate is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged similar piperidine derivatives to develop molecules with therapeutic effects ranging from antiviral to anticancer applications. The structural features of this compound allow for modifications at multiple positions, enabling the creation of libraries of analogs with tailored biological activities. This flexibility makes it an invaluable tool in high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.
The synthetic pathways for this compound have been optimized to ensure high yield and purity, which are essential for both research and industrial applications. Modern synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex framework efficiently. These methods not only reduce the number of synthetic steps but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards.
From a computational chemistry perspective, the molecular dynamics (MD) simulations of this compound have provided insights into its interactions with biological targets. The bulky substituents on the piperidine ring influence its conformational dynamics, which can be critical for binding affinity and specificity. Advanced computational methods have been used to model these interactions at an atomic level, aiding in the rational design of next-generation derivatives.
The pharmacokinetic properties of 2-methyl-2-propanyl 4-[(2,2-dimethylpropyl)amino]-1-piperidinecarboxylate have also been evaluated through preclinical studies. These investigations have focused on assessing its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). Preliminary results suggest that the compound exhibits favorable pharmacokinetic profiles, including moderate solubility and reasonable bioavailability. Additionally, its metabolic stability appears promising for further development into a drug candidate.
In conclusion, 2-methyl-2-propanyl 4-[(2,2-dimethylpropyl)amino]-1-piperidinecarboxylate (CAS No. 710976-87-7) represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel bioactive molecules with potential therapeutic applications. Ongoing research continues to explore its full potential, leveraging cutting-edge synthetic methods and computational techniques to optimize its properties for future drug development.
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